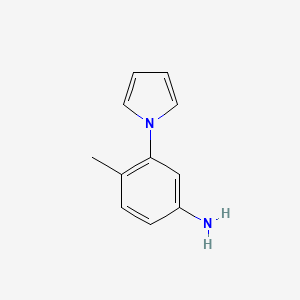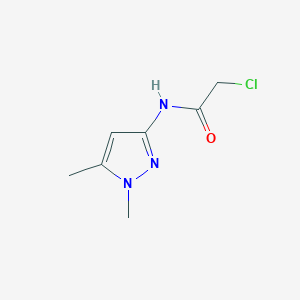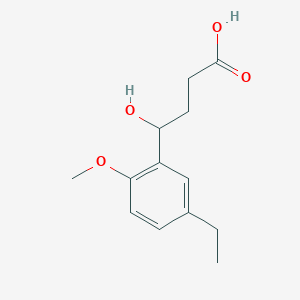![molecular formula C18H25NO6 B1336403 Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate CAS No. 274693-54-8](/img/structure/B1336403.png)
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Overview
Description
The compound of interest, Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate, is a structurally complex molecule that may be related to various carbamate derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzyl carbamates and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzyl carbamates can involve multiple steps, including the formation of key intermediates and the use of catalytic processes. For example, the enantioselective synthesis of a related benzyl carbamate using an iodolactamization as a key step is described, highlighting the importance of stereochemistry in the synthesis of such compounds . Additionally, the synthesis of benzyl carbamates can involve tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, as seen in the preparation of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can significantly influence their biological activity. For instance, the presence of hydroxy groups in specific positions on the aromatic rings of benzo[a]carbazole derivatives has been shown to affect their binding affinities for the estrogen receptor . The stereochemistry of the molecule is also crucial, as seen in the enantioselective synthesis of related compounds .
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical reactions, including cyclization and decomposition under certain conditions. For example, the cyclization-activated prodrugs based on benzoxazolones and oxazolidinones demonstrate the potential for benzyl carbamates to release parent drugs through specific reaction mechanisms . The oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives to synthesize benzo[a]carbazoles is another example of the chemical reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates, such as their solubility, stability, and fluorescence, can be tailored for specific applications. For instance, the fluorescence derivatization of alcohols for high-performance liquid chromatography using a quinoxaline derivative indicates the potential for benzyl carbamates to be used in analytical chemistry . The antibacterial activity of (3-benzyl-5-hydroxyphenyl)carbamates against Gram-positive bacteria also demonstrates the biological relevance of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized in stereocontrolled transformations of nitrohexofuranoses into cyclopentylamines, demonstrating its utility in the development of novel polyhydroxylated amino acids for peptide synthesis (Fernandez et al., 2010).
- It is involved in the facile synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, showcasing its role in creating diverse chemical structures under mild reaction conditions (Katritzky et al., 2005).
Structural Analysis
- X-ray crystallography has been used to establish the absolute structure and stereochemistry of similar compounds, highlighting its significance in confirming molecular configurations (Reed et al., 2013).
Potential Applications in Drug Development
- Derivatives of this compound have been explored in the synthesis of potential pharmaceuticals, such as carbocyclic sinefungin, a compound relevant in drug discovery (Yin et al., 2007).
- Its use in the synthesis of carbohydrate-based reagents for chain-extended and C-linked saccharides shows its relevance in developing novel drug molecules (Bull & Kunz, 2014).
Catalysis and Reaction Mechanisms
- The compound is instrumental in studies of Au(I)-catalyzed intramolecular hydrofunctionalization of allenes, indicating its role in understanding complex organic reactions (Zhang et al., 2006).
- It is also used in the study of Gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, contributing to advancements in asymmetric synthesis techniques (Zhang et al., 2007).
Mechanism of Action
properties
IUPAC Name |
benzyl N-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)/t13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBUGPAQVZSMFX-FXUDXRNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106755 | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate | |
CAS RN |
274693-54-8 | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






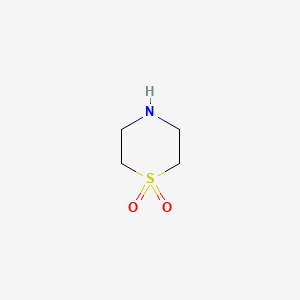
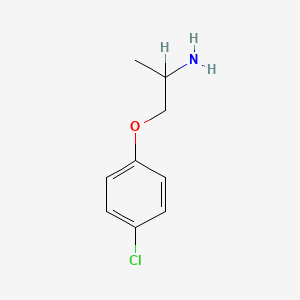
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
